

Potential off-target effects of AZD5904 in vitro

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Compound of Interest		
Compound Name:	AZD5904	
Cat. No.:	B1666224	Get Quote

AZD5904 In Vitro Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **AZD5904** in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AZD5904?

AZD5904 is a potent, irreversible inhibitor of human myeloperoxidase (MPO) with an IC50 of 140 nM.[1] In functional assays, 1μM of **AZD5904** was shown to inhibit phorbol myristate acetate (PMA)-stimulated hypochlorous acid (HOCl) production by over 90% in isolated human neutrophils.[1]

Q2: What are the known potential off-target interactions of AZD5904 in vitro?

In vitro studies and preclinical data have identified a few potential off-target interactions for **AZD5904**. These include:

- Other Peroxidases: AZD5904 exhibits a degree of inhibition against lactoperoxidase and thyroid peroxidase (TPO).[1]
- Cytochrome P450 Enzymes: In vitro studies have indicated that AZD5904 can inhibit CYP2C19.[1]



• Drug Transporters: AZD5904 has been identified as a substrate of P-glycoprotein (P-gp).[1]

Q3: How selective is **AZD5904** for MPO?

AZD5904 demonstrates good selectivity for MPO. It is 10 to 19 times more selective for MPO than for lactoperoxidase and thyroid peroxidase.[1] Furthermore, it shows over 70-fold greater selectivity for MPO when compared to a broad panel of other enzymes, ion channels, and receptors.[1]

Q4: Has there been any evidence of off-target effects on thyroid function in vivo?

In a multiple ascending-dose study involving healthy volunteers, a minimal effect on free P-Thyroxin (T4) and free P-Triiodothyronine (T3) could not be ruled out.[1] This observation is consistent with the in vitro finding of TPO inhibition.

Q5: Are there any known safety liabilities associated with AZD5904?

Phase 1 studies with single oral doses up to 1200mg and multiple doses up to 325mg three times daily did not identify any overtly drug-related adverse events.[1] However, a reproductive toxicology assessment has indicated a risk of foetal toxicity.[1]

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during their in vitro experiments with **AZD5904**, potentially arising from its off-target activities.

Issue 1: Unexpected changes in thyroid hormonerelated pathways in my cell model.

- Potential Cause: This could be due to the off-target inhibition of thyroid peroxidase (TPO) by AZD5904.
- Troubleshooting Steps:
 - Confirm TPO expression: Verify that your in vitro model expresses TPO.
 - Concentration consideration: If possible, lower the concentration of AZD5904 to a range that is selective for MPO over TPO, while still achieving the desired MPO inhibition.



 Comparative studies: Include a known selective TPO inhibitor as a positive control to understand the specific effects of TPO inhibition in your system.

Issue 2: Altered metabolism of a co-administered compound in my in vitro system.

- Potential Cause: AZD5904 is a known inhibitor of CYP2C19.[1] If your experimental system
 involves the metabolism of other compounds, this could be affected.
- Troubleshooting Steps:
 - Identify CYP2C19 substrates: Determine if any other compounds in your assay are substrates of CYP2C19.
 - Use of control inhibitors: Include a known potent CYP2C19 inhibitor (e.g., omeprazole) as a control to assess the contribution of this off-target effect.
 - Alternative substrates: If feasible, use compounds that are not metabolized by CYP2C19.

Issue 3: Inconsistent intracellular concentrations of AZD5904.

- Potential Cause: AZD5904 is a substrate of the P-glycoprotein (P-gp) efflux pump.[1] If your cells express P-gp, it may be actively transporting AZD5904 out of the cell.
- Troubleshooting Steps:
 - Assess P-gp expression: Confirm the expression and activity of P-gp in your cell line.
 - Use of P-gp inhibitors: Co-incubate with a P-gp inhibitor (e.g., verapamil) to see if the intracellular concentration or functional effect of AZD5904 is enhanced.
 - Cell line selection: Consider using a cell line with low or no P-gp expression if this interaction is confounding your results.

Data Presentation

Table 1: Summary of In Vitro On-Target and Potential Off-Target Activities of AZD5904



Target	Activity	Quantitative Data	Selectivity	Reference
Myeloperoxidase (MPO)	Inhibitor (Irreversible)	IC50 = 140 nM	Primary Target	[1]
Thyroid Peroxidase (TPO)	Inhibitor	Data not publicly available	10-19 fold lower than MPO	[1]
Lactoperoxidase	Inhibitor	Data not publicly available	10-19 fold lower than MPO	[1]
CYP2C19	Inhibitor	Data not publicly available	>70-fold lower than MPO	[1]
P-glycoprotein (P-gp)	Substrate	Data not publicly available	Not Applicable	[1]

Experimental Protocols

Detailed methodologies for key experiments to assess the potential off-target effects of **AZD5904** are provided below. These are representative protocols and may require optimization for specific experimental setups.

Protocol 1: Thyroid Peroxidase (TPO) Inhibition Assay

This protocol is based on a common method to assess TPO inhibition in vitro.

- Materials:
 - Human or porcine thyroid microsomes (as a source of TPO)
 - Guaiacol (substrate)
 - Hydrogen peroxide (H₂O₂)
 - AZD5904 and a reference TPO inhibitor (e.g., methimazole)
 - Phosphate buffer



- 96-well microplate
- Spectrophotometer
- Procedure:
 - 1. Prepare serial dilutions of **AZD5904** and the reference inhibitor.
 - 2. In a 96-well plate, add the phosphate buffer, the test compound (**AZD5904**) or reference inhibitor, guaiacol, and the thyroid microsome suspension.
 - 3. Initiate the reaction by adding H₂O₂.
 - 4. Measure the change in absorbance at a specific wavelength (e.g., 470 nm) over time. This reflects the rate of guaiacol oxidation by TPO.
 - 5. Calculate the percentage of TPO inhibition for each concentration of the test compound relative to a vehicle control.
 - 6. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: CYP2C19 Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory potential of a compound against CYP2C19.

- Materials:
 - Human liver microsomes or recombinant human CYP2C19
 - A CYP2C19-specific substrate (e.g., (S)-mephenytoin or omeprazole)
 - NADPH regenerating system
 - AZD5904 and a known CYP2C19 inhibitor (e.g., fluvoxamine)
 - Phosphate buffer
 - LC-MS/MS system for metabolite quantification



Procedure:

- 1. Prepare various concentrations of **AZD5904** and the reference inhibitor.
- 2. Pre-incubate the human liver microsomes or recombinant enzyme with the test compound or reference inhibitor in phosphate buffer.
- Add the CYP2C19 substrate to the mixture.
- 4. Initiate the enzymatic reaction by adding the NADPH regenerating system.
- 5. Incubate at 37°C for a specified time.
- 6. Stop the reaction (e.g., by adding a cold organic solvent).
- 7. Quantify the formation of the substrate's metabolite using LC-MS/MS.
- 8. Calculate the percentage of CYP2C19 inhibition at each concentration and determine the IC50 value.

Protocol 3: P-glycoprotein (P-gp) Substrate Assay

This protocol outlines a common method to assess whether a compound is a substrate of P-gp using a cell-based transport assay.

Materials:

- MDCKII-MDR1 (Madin-Darby canine kidney cells overexpressing human P-gp) and parental MDCKII cells.
- Transwell inserts
- AZD5904
- A known P-gp substrate (e.g., digoxin) and a P-gp inhibitor (e.g., verapamil)
- Hanks' Balanced Salt Solution (HBSS)
- LC-MS/MS system for quantification of AZD5904

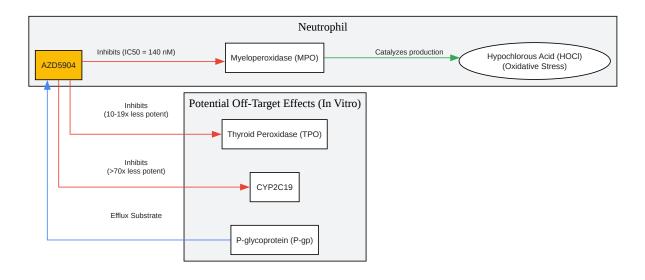


• Procedure:

- Culture MDCKII-MDR1 and MDCKII cells on Transwell inserts to form a polarized monolayer.
- 2. Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
- 3. Perform bidirectional transport studies:
 - Apical to Basolateral (A-to-B): Add AZD5904 to the apical chamber and measure its appearance in the basolateral chamber over time.
 - Basolateral to Apical (B-to-A): Add AZD5904 to the basolateral chamber and measure its appearance in the apical chamber over time.
- 4. Quantify the concentration of **AZD5904** in the samples from both chambers at different time points using LC-MS/MS.
- 5. Calculate the apparent permeability coefficients (Papp) for both directions.
- 6. Determine the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio significantly greater than 1 in MDCKII-MDR1 cells, and which is reduced in the presence of a P-gp inhibitor, indicates that the compound is a P-gp substrate.

Visualizations

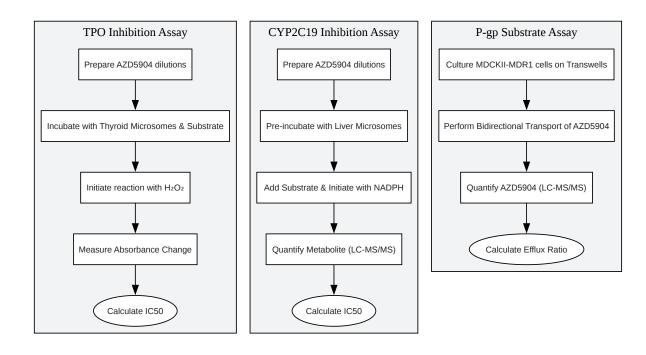




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Caption: AZD5904 primary on-target and potential off-target interactions.

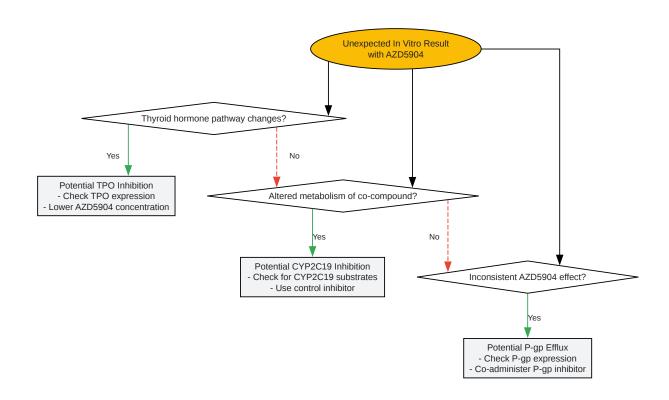




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Caption: Workflow for assessing potential off-target effects of AZD5904.





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Caption: Troubleshooting logic for unexpected in vitro results with AZD5904.

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References

• 1. AZD5904 [openinnovation.astrazeneca.com]



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